N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-(4-(dimethylamino)phenyl)ethylamine to form an intermediate sulfonamide.
Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Introduction of additional functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group and the dimethylamino group play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(dimethylamino)phenyl)ethyl)-4-nitrobenzenesulfonamide: Lacks the pyrrolidine ring, which may affect its biological activity.
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: Lacks the nitro group, which may influence its reactivity and interactions.
Uniqueness
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide is unique due to the presence of both the nitro group and the pyrrolidine ring. This combination enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-22(2)17-7-5-16(6-8-17)20(23-13-3-4-14-23)15-21-29(27,28)19-11-9-18(10-12-19)24(25)26/h5-12,20-21H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAILFXZFIAVITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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